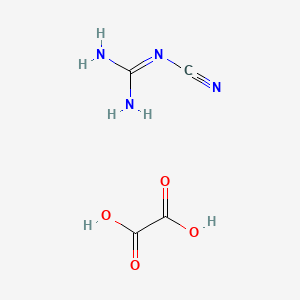

Cyanoguanidine oxalate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyanoguanidine oxalate is a compound derived from cyanoguanidine, also known as dicyandiamide, and oxalic acid. Cyanoguanidine is a versatile molecule with applications in various fields, including agriculture, pharmaceuticals, and materials science. The oxalate salt form enhances its solubility and stability, making it suitable for specific industrial and research applications.

准备方法

Synthetic Routes and Reaction Conditions: Cyanoguanidine oxalate can be synthesized by reacting cyanoguanidine with oxalic acid in an aqueous solution. The reaction typically involves dissolving cyanoguanidine in water and gradually adding oxalic acid while maintaining the temperature at around 50-60°C. The mixture is then stirred until the reaction is complete, and the product is precipitated out by cooling the solution. The precipitate is filtered, washed with cold water, and dried to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then subjected to further purification processes, such as recrystallization, to meet the required specifications for various applications.

化学反应分析

Types of Reactions: Cyanoguanidine oxalate undergoes several types of chemical reactions, including:

Oxidation: Cyanoguanidine can be oxidized to form cyanamide and other nitrogen-containing compounds.

Reduction: Reduction reactions can convert cyanoguanidine to guanidine derivatives.

Substitution: Cyanoguanidine can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Cyanamide, melamine, and other nitrogen-rich compounds.

Reduction: Guanidine and its derivatives.

Substitution: Various substituted guanidines depending on the reagents used.

科学研究应用

Cyanoguanidine oxalate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of guanidine derivatives, which are important in the production of resins, plastics, and adhesives.

Biology: Cyanoguanidine derivatives have been studied for their potential as enzyme inhibitors and antimicrobial agents.

Medicine: Research has explored the use of cyanoguanidine compounds in developing drugs for treating hypertension and other cardiovascular diseases.

Industry: this compound is used in the production of fertilizers, flame retardants, and as a curing agent for epoxy resins.

作用机制

The mechanism of action of cyanoguanidine oxalate involves its interaction with specific molecular targets and pathways:

Molecular Targets: Cyanoguanidine derivatives can inhibit enzymes such as nicotinamide phosphoribosyltransferase, which plays a role in cellular metabolism.

Pathways Involved: The inhibition of these enzymes affects cellular energy production and DNA repair processes, leading to cytotoxic effects in certain cell types.

相似化合物的比较

Cyanoguanidine oxalate can be compared with other similar compounds, such as:

Guanidine: Both compounds share a similar core structure, but cyanoguanidine has a cyano group that imparts different chemical properties.

Thiourea: Thiourea derivatives are also used in similar applications, but they contain sulfur instead of nitrogen.

Nitroguanidine: Nitroguanidine compounds are used as insecticides and explosives, highlighting the diverse applications of guanidine derivatives.

Uniqueness: this compound is unique due to its combination of cyanoguanidine and oxalic acid, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are essential.

生物活性

Cyanoguanidine oxalate, also known as dicyandiamide, is a compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its mechanisms of action, biochemical pathways, effects on various cell types, and potential applications in medicine and agriculture.

Target of Action

this compound primarily acts by inhibiting the enzyme Nicotinamide adenine dinucleotide (NAD+) biosynthesis pathway through the inhibition of Nicotinamide adenine dinucleotide phosphate (NAMPT) . This disruption leads to decreased availability of NAD+, which is crucial for numerous cellular processes.

Mode of Action

The compound interferes with cellular metabolism by altering the levels of key metabolites. Specifically, it has been shown to induce mitochondrial dysfunction and superoxide accumulation in macrophages, which enhances the release of chemokines such as CCL5 .

Biochemical Pathways

This compound is involved in several important biochemical pathways:

- NAD+ Biosynthesis : The inhibition of NAMPT disrupts the synthesis of NAD+, leading to impaired energy metabolism.

- Oxalate Metabolism : It participates in the biosynthesis of oxalate and other metabolites like acetoacetate and free CoA from oxaloacetate .

Cellular Effects

The compound exhibits diverse effects on various cell types:

- Macrophages : Induces mitochondrial dysfunction and superoxide accumulation.

- Lymphoma Cell Lines : In studies involving U-937 GTB cells, metabolic activity was significantly affected within the first 24 hours of exposure to this compound .

Pharmacokinetics

The systemic exposure to cyanoguanidine compounds can vary widely among individuals. Factors influencing this variability include genetic differences, environmental conditions, and the presence of other substances that may affect absorption and metabolism .

Case Studies and Research Findings

Recent studies have highlighted the implications of this compound in various contexts:

- Kidney Stone Formation : Research indicates that oxalate plays a role in kidney stone formation through its interaction with renal cells. Calcium oxalate crystals can stimulate immune responses, leading to inflammation and potential damage to renal tissues .

- Oxalate Decarboxylase (OxDC) Treatment : A clinical trial demonstrated that OxDC could significantly reduce urinary oxalate levels in subjects on a high-oxalate diet. The treatment resulted in a 24% reduction in 24-hour urinary excretion compared to placebo . This finding suggests potential therapeutic applications for managing conditions related to elevated oxalate levels.

Chemical Reactions

This compound undergoes various chemical reactions:

| Type of Reaction | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to cyanamide and other nitrogen-containing compounds | Hydrogen peroxide, potassium permanganate |

| Reduction | Converts to guanidine derivatives | Sodium borohydride, lithium aluminum hydride |

| Substitution | Participates in nucleophilic substitution reactions | Alkyl halides, acyl chlorides |

Scientific Research Applications

This compound has broad applications across multiple scientific domains:

- Chemistry : Serves as a precursor for synthesizing guanidine derivatives used in resins, plastics, and adhesives.

- Biology : Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

- Medicine : Explored for developing treatments for hypertension and other cardiovascular diseases.

- Agriculture : Utilized in pest control strategies due to its role in pathogen control when combined with other agents .

属性

IUPAC Name |

2-cyanoguanidine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4.C2H2O4/c3-1-6-2(4)5;3-1(4)2(5)6/h(H4,4,5,6);(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYGSSOKJQOGLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)N=C(N)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00703307 |

Source

|

| Record name | Oxalic acid--N''-cyanoguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15895-49-5 |

Source

|

| Record name | Oxalic acid--N''-cyanoguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。